molecular formula C₂₇H₃₇D₇O B1146830 Cholesta-5,7-dien-3beta-ol-d7 CAS No. 388622-58-0

Cholesta-5,7-dien-3beta-ol-d7

Cat. No. B1146830
M. Wt: 391.68
InChI Key:
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Description

Synthesis Analysis

The synthesis of cholesta-5,7-dien-3beta-ol derivatives involves several steps, including direct transformations and stereospecific eliminations. For instance, the conversion of cholest-5-en-3beta-ol to cholesta-5,7-dien-3beta-ol by larvae demonstrates a direct transformation without intermediates, involving the stereospecific elimination of the 7beta hydrogen atom (Johnson et al., 1975). Another study outlines the chemical synthesis of cholesta-7,14-dien-3β-ol and its incubation with rat liver homogenate, showcasing the metabolic transformations under specific conditions (Lutsky et al., 1971).

Molecular Structure Analysis

The molecular structure of cholesta-5,7-dien-3beta-ol and its derivatives has been elucidated through various chemical synthesis methods and spectral analyses. These studies provide detailed information on the molecular configuration and the position of functional groups essential for their biological activity and chemical reactivity (Tachibana, 1986).

Chemical Reactions and Properties

Cholesta-5,7-dien-3beta-ol undergoes various enzymatic and chemical reactions, leading to the formation of cholesterol and other sterols. These transformations are crucial for understanding the metabolic pathways and the enzymatic mechanisms involved in sterol biosynthesis. The enzymatic conversion studies reveal the specific conditions under which these sterols are transformed into their respective products (Lutsky & Schroepfer, 1970).

Physical Properties Analysis

While specific studies directly detailing the physical properties of cholesta-5,7-dien-3beta-ol-d7 were not identified, the physical properties of sterols such as solubility, melting point, and crystalline structure can be inferred from related compounds. These properties are essential for the purification, characterization, and application of these compounds in further studies.

Chemical Properties Analysis

The chemical properties of cholesta-5,7-dien-3beta-ol-d7, including reactivity under different conditions, the formation of derivatives, and interactions with other molecules, are key to understanding its role in sterol metabolism and its potential applications in biochemical research. Studies on the oxidation and other modifications of cholesta-5,7-dien-3beta-ol provide insights into its chemical behavior and the potential for synthesizing novel derivatives with specific functions (Musumeci & Sica, 2002).

Scientific Research Applications

Biosynthesis and Metabolic Pathways

Cholesta-5,7-dien-3beta-ol-d7 plays a role in biosynthesis and metabolic pathways. The conversion of cholesterol to cholesta-5,7-dien-3beta-ol has been observed in Calliphora erythrocephala larvae, suggesting a role as an intermediate in ecdysone biosynthesis (Johnson, Cook, Rees, & Goodwin, 1975). Additionally, studies have shown that cholesta-5,7-dien-3beta-ol can undergo enzymatic conversion processes in the liver, indicating its involvement in cholesterol biosynthesis (Akhtar, Freeman, Rahimtula, & Wilton, 1972); (Reddy, Kupfer, & Caspi, 1976).

Contribution to Sterol Estimation

Research indicates that cholesta-5,7-dien-3beta-ol, along with other sterols, contributes to the estimation of cholesterol levels. It shows varying responses in different cholesterol estimation methods, highlighting its influence in biochemical analyses (Munster, Lever, & Carrell, 1976).

Biological Activity in Different Contexts

Cholesta-5,7-dien-3beta-ol demonstrates varied biological activities. For instance, its trienol form has been found in patients with Smith-Lemli-Opitz syndrome, suggesting a potential role in the pathology of this condition (Batta, Tint, Shefer, Abuelo, & Salen, 1995). Furthermore, its conversion to other sterol forms in rat liver indicates its involvement in broader metabolic processes (Hsiung, Spike, & Schroepfer, 1975).

Implications in Sterol Biosynthesis

The compound has been implicated in the biosynthesis of sterols, as evidenced by studies showing its formation from cholest-7-en-3beta-ol and its reduction in various biochemical pathways (Watkinson, Wilton, Munday, & Akhtar, 1971); (Lutsky, Martin, & Schroepfer, 1971).

properties

IUPAC Name

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTLRSWJYQTBFZ-UDEPUTHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesta-5,7-dien-3beta-ol-d7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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